Suzuki Coupling Efficiency
(5-Phenylpyridin-3-yl)boronic acid has been specifically documented to be an efficient reagent in Suzuki coupling reactions, producing high yields . While the exact yield is not numerically specified in this source, the statement of high efficiency is a key qualitative differentiator when compared to the general class of pyridinylboronic acids, which are known for their instability and propensity for low yields due to protodeboronation [1]. This indicates that the 5-phenyl substitution pattern confers a level of stability and reactivity that is favorable for this critical bond-forming reaction.
| Evidence Dimension | Reported Efficiency in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Qualitative: "Efficient... produce high yields" |
| Comparator Or Baseline | General class of pyridinylboronic acids |
| Quantified Difference | Not numerically quantified in source, but stands in contrast to the well-known stability issues of many pyridinyl boronic acids. |
| Conditions | Suzuki-Miyaura cross-coupling reaction |
Why This Matters
For procurement, this provides a vendor-documented assurance of the compound's primary intended function, differentiating it from less reliable or uncharacterized pyridinyl boronic acids that are known to fail in practice.
- [1] Bouillon, A., et al. (2002). "Synthesis of novel halopyridinylboronic acids and esters. Part 1: 6-Halopyridin-3-yl-boronic acids and esters." Tetrahedron, 58(17), 3323-3328. View Source
